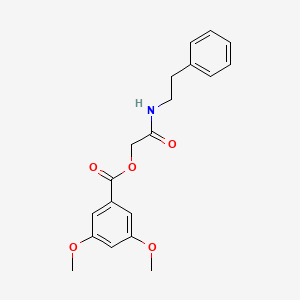
2-Methyl-4-morpholinobutan-2-amine
Descripción general
Descripción
2-Methyl-4-morpholinobutan-2-amine is a chemical compound with the CAS Number: 2044927-06-0 . It has a molecular weight of 208.73 .
Molecular Structure Analysis
The linear formula of this compound is C9H21CLN2O . This suggests that the molecule contains nine carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Analytical Chemistry and Environmental Sciences
- Analysis of Aliphatic Amines in Water : The development of methods for the determination of aliphatic amines, including morpholine derivatives, in wastewater and surface water using derivatization techniques followed by gas chromatography-mass spectrometry (GC-MS) is crucial for environmental monitoring (Sacher, Lenz, & Brauch, 1997). These methods aid in assessing the aquatic environmental impact of these compounds.
- Morpholine in Nuclear Power Plants : Morpholine and its thermal breakdown products in the steam-water cycles of nuclear power plants have been quantified through derivatization with dabsyl chloride, demonstrating the importance of monitoring these compounds for industrial safety and environmental protection (Lamarre, Gilbert, & Gendron, 1989).
Carbon Dioxide Capture Technology
- Thermal Degradation Kinetics of Morpholine : Investigating the thermal degradation kinetics of morpholine in carbon dioxide capture processes is essential for optimizing sour gas treatment operations. Morpholine shows promising stability and degradation characteristics, making it a potential candidate for more efficient and environmentally friendly CO2 capture technologies (Mazari et al., 2020).
Medicinal Chemistry and Pharmacological Activity
- Drug Design and Development : The role of morpholine as a privileged structure in medicinal chemistry is significant, featuring in numerous bioactive molecules and drugs. Its physicochemical, biological, and metabolic properties, combined with its versatile synthetic adaptability, contribute to a wide range of biological activities, underscoring its importance in the design and development of new therapeutics (Kourounakis, Xanthopoulos, & Tzara, 2020).
Polymer Science
- Polyurethane Catalysts : Research on environmentally friendly and selective catalysts for polyurethane foam preparation, including N-substituted morpholines, highlights the importance of identifying alternatives to classical catalysts. These studies focus on finding catalysts that can be incorporated into polyurethanes, reducing volatile organic compounds and enhancing environmental and economic benefits (Strachota, Strachotová, & Špírková, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSMVQZMUTCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-CHLOROPHENYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2968399.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

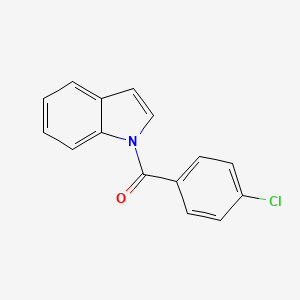
![N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2968407.png)
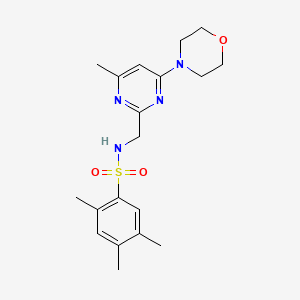
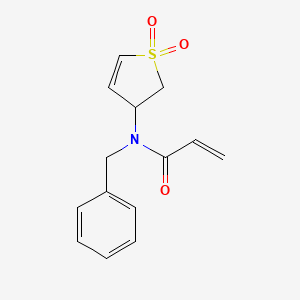
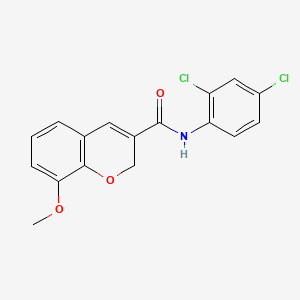
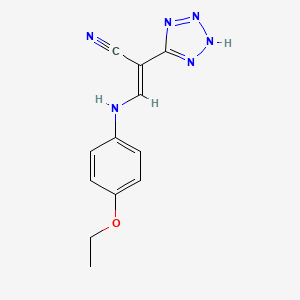
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)
